6-Mercaptopurine ribonucleoside 5'-diphosphate
Overview
Description
6-Mercaptopurine ribonucleoside 5’-diphosphate is an organic molecule that belongs to the class of purine ribonucleoside diphosphates. It is a derivative of 6-mercaptopurine, a well-known antimetabolite used in the treatment of leukemia. The compound has a molecular formula of C10H14N4O10P2S and a molecular weight of 444.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-mercaptopurine ribonucleoside 5’-diphosphate typically involves the phosphorylation of 6-mercaptopurine ribonucleoside. This can be achieved through various phosphorylation agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylated product.
Industrial Production Methods: Industrial production of 6-mercaptopurine ribonucleoside 5’-diphosphate may involve large-scale phosphorylation processes using automated reactors to ensure consistent quality and yield. The use of protective groups during synthesis can help in achieving higher purity of the final product.
Types of Reactions:
Oxidation: 6-Mercaptopurine ribonucleoside 5’-diphosphate can undergo oxidation reactions, leading to the formation of disulfide bonds.
Reduction: The compound can be reduced back to its thiol form using reducing agents like dithiothreitol (DTT).
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Substituted purine derivatives.
Scientific Research Applications
6-Mercaptopurine ribonucleoside 5’-diphosphate has several applications in scientific research:
Chemistry: Used as a model compound to study phosphorylation and dephosphorylation reactions.
Biology: Investigated for its role in cellular metabolism and nucleotide synthesis.
Medicine: Explored for its potential in cancer treatment, particularly in leukemia, due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 6-mercaptopurine ribonucleoside 5’-diphosphate involves its incorporation into nucleic acids, leading to the inhibition of purine metabolism. This results in the disruption of DNA and RNA synthesis, ultimately causing cell death. The compound targets enzymes involved in the purine biosynthesis pathway, such as inosine monophosphate dehydrogenase and xanthine oxidase .
Comparison with Similar Compounds
6-Mercaptopurine: The parent compound, used in the treatment of leukemia.
6-Thioguanine: Another purine analog with similar antimetabolite properties.
Azathioprine: A prodrug that is metabolized to 6-mercaptopurine in the body.
Uniqueness: 6-Mercaptopurine ribonucleoside 5’-diphosphate is unique due to its specific phosphorylation state, which allows it to be directly incorporated into nucleic acids. This distinguishes it from other purine analogs that may require additional metabolic activation.
Properties
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O10P2S/c15-6-4(1-22-26(20,21)24-25(17,18)19)23-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)27/h2-4,6-7,10,15-16H,1H2,(H,20,21)(H,11,12,27)(H2,17,18,19)/t4-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJZYMCYLFGDRD-KQYNXXCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O10P2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70230372 | |
Record name | 6-Mercaptopurine ribonucleoside 5'-diphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70230372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
805-63-0 | |
Record name | Inosine 5′-(trihydrogen diphosphate), 6-thio- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=805-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Mercaptopurine ribonucleoside 5'-diphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000805630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Mercaptopurine ribonucleoside 5'-diphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70230372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Mercaptopurine ribonucleoside 5′-diphosphate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X68WXD4Y4N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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